2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide
Description
2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 2-position, a methyl group at the 5-position of the benzene ring, and a 2-fluoroethylamine substituent on the amide nitrogen.
Properties
IUPAC Name |
2-bromo-N-(2-fluoroethyl)-5-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-7-2-3-9(11)8(6-7)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVNSCSOSHBVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide typically involves the bromination of 5-methylbenzamide followed by the introduction of a 2-fluoroethyl group. One common method includes:
Bromination: The starting material, 5-methylbenzamide, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Fluoroethylation: The brominated intermediate is then reacted with 2-fluoroethylamine under basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve safety.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The benzamide group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild heating conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or alcohols.
Scientific Research Applications
2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Physicochemical Properties
- Lipophilicity : The 2-fluoroethyl group in the target compound likely increases logP compared to hydroxyethyl () but reduces it relative to methoxyethyl (). This balance may optimize blood-brain barrier penetration .
- Solubility : Methoxy and hydroxy substituents (e.g., ) improve aqueous solubility via hydrogen bonding, whereas the target compound’s fluoroethyl group may prioritize lipid solubility .
Biological Activity
2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.
- IUPAC Name : 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide
- Molecular Formula : C10H10BrFNO
- Molecular Weight : 256.1 g/mol
The biological activity of 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is primarily attributed to its interaction with specific molecular targets, including sigma receptors. Sigma receptors are implicated in various physiological processes and have been associated with cancer cell proliferation and survival.
Interaction with Sigma Receptors
Research indicates that compounds like 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide may exhibit high affinity for sigma-2 receptors, which are upregulated in proliferating tumor cells. This interaction can modulate signaling pathways that influence cell growth and apoptosis.
Anticancer Properties
Numerous studies have explored the potential anticancer properties of this compound. The following table summarizes key findings from various research efforts:
Case Study 1: Tumor Imaging and Treatment
In a study examining the binding affinity of radiolabeled compounds to sigma receptors, it was found that 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide could be effectively used as a radiotracer for imaging tumor proliferation. The compound was administered to mice bearing EMT-6 tumors, where it demonstrated significant uptake compared to normal tissues, suggesting its utility in both diagnostic and therapeutic settings .
Case Study 2: Antiviral Activity
Another study investigated the compound's effects on Hepatitis C virus (HCV) replication. The results indicated that 2-Bromo-N-(2-fluoroethyl)-5-methylbenzamide acted as a potent inhibitor of HCV NS5B polymerase without affecting human polymerases, highlighting its specificity and potential as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
